molecular formula C7H4ClN3O B3043761 Imidazo[1,2-b]pyridazine-2-carbonyl chloride CAS No. 914637-83-5

Imidazo[1,2-b]pyridazine-2-carbonyl chloride

Cat. No. B3043761
CAS RN: 914637-83-5
M. Wt: 181.58 g/mol
InChI Key: NITFKJJXGOGIOZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a type of heterocyclic compound that has been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . The preparation of imidazo[1,2-b]pyridazines involves cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can be prepared and functionalized through various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Derivatives

Imidazo[1,2-b]pyridazine-2-carbonyl chloride and its derivatives have been extensively studied for their synthesis and potential applications in various fields. The compound is particularly notable for its role in forming various substituted derivatives, which serve as key intermediates for further chemical transformations. For instance, Stanovnik and Tišler (1967) demonstrated the preparation of several 2- and 3-substituted imidazo[1.2-b]pyridazines, highlighting their importance as intermediates in synthesis processes (Stanovnik & Tišler, 1967).

Medicinal Chemistry and Therapeutics

In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold is a crucial heterocyclic nucleus providing various bioactive molecules. The success of kinase inhibitor ponatinib has sparked interest in new imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. Garrido et al. (2021) reviewed the state-of-the-art of this framework in medicinal chemistry, discussing structure-activity relationships and its potential in enhancing pharmacokinetics and efficiency in medicine (Garrido et al., 2021).

Amyloid Plaque Binding

Imidazo[1,2-b]pyridazine derivatives have also been synthesized and evaluated for binding to amyloid plaques, which is significant in the context of Alzheimer's disease research. Zeng et al. (2010) discovered that the binding affinities of these compounds to amyloid plaques vary depending on their substitution patterns, presenting opportunities for developing novel positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

Electrophilic Substitution Studies

The electrophilic substitution reactions of imidazo[1,2-b]pyridazine are crucial for understanding its chemical properties and applications. Kobe, Stanovnik, and Tišler (1968) presented findings on various electrophilic substitutions on imidazo[1,2-b]-pyridazines, including halogenation, nitration, and sulphonation, thereby contributing to the comprehensive knowledge of its chemical behavior (Kobe, Stanovnik, & Tišler, 1968).

Enabling Biological Activities

A unique aspect of imidazo[1,2-b]pyridazine compounds is their ability to exhibit various biological activities. For example, Sharma et al. (2021) investigated substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds and found potent acetylcholinesterase inhibitory activity, along with antiproliferative, anti-migratory, and anti-inflammatory effects at higher doses, suggesting their potential in various therapeutic areas (Sharma et al., 2021).

Future Directions

The future directions in the research of imidazo[1,2-b]pyridazines could involve the development of new synthetic protocols for the construction of an imidazo[1,2-b]pyridazine core aiming to improve the ecological impact of the classical schemes . Additionally, the exploration of their potential pharmaceutical applications continues to be a significant area of interest .

properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITFKJJXGOGIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259345
Record name Imidazo[1,2-b]pyridazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine-2-carbonyl chloride

CAS RN

914637-83-5
Record name Imidazo[1,2-b]pyridazine-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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